molecular formula C10H14N2OS B1491942 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2098116-15-3

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1491942
CAS No.: 2098116-15-3
M. Wt: 210.3 g/mol
InChI Key: YMXPBCKFQDFKQN-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound includes a cyano group, a cyclopropyl group, and a tetrahydrothiophenyl group, making it a unique and interesting molecule for various applications.

Biochemical Analysis

Biochemical Properties

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or modulating the activity of signaling molecules. For instance, thiophene derivatives, which include this compound, have been shown to exhibit a variety of biological effects, such as enzyme inhibition and receptor modulation .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene-based compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also influence gene expression by interacting with transcription factors or other regulatory proteins. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit sustained biological activity over extended periods, but their stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also influence its biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted amines with alkyl cyanoacetates under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar methods as described above. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is unique due to its combination of a cyclopropyl group and a tetrahydrothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-cyano-N-cyclopropyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXPBCKFQDFKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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